

# A Technical Guide to the Spectroscopic Data of Methyl Sinapate

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Compound of Interest		
Compound Name:	Methyl sinapate	
Cat. No.:	B126888	Get Quote

#### Introduction

**Methyl sinapate** is a naturally occurring hydroxycinnamic acid ester, found in a variety of plants. It is recognized for its antioxidant and UV-screening properties, making it a compound of interest for researchers in fields such as natural product chemistry, pharmacology, and cosmetics science. This guide provides a comprehensive overview of the key spectroscopic data for **methyl sinapate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid in its identification and characterization.

## **Spectroscopic Data**

The spectroscopic data for **methyl sinapate** is summarized in the following tables. This information is crucial for the structural elucidation and verification of the compound.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Methyl Sinapate** 

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.62	d	15.9	H-7
6.75	S	H-2', H-6'	
6.29	d	15.9	H-8
5.86	S	4'-OH	
3.93	S	3'-OCH₃, 5'-OCH₃	_
3.79	S	1-OCH₃	_

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Methyl Sinapate** 

Solvent: CDCl3, Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
167.5	C-9
147.0	C-3', C-5'
145.4	C-7
137.9	C-4'
126.1	C-1'
115.4	C-8
105.4	C-2', C-6'
56.4	3'-OCH₃, 5'-OCH₃
51.7	1-OCH <sub>3</sub>

Table 3: IR Spectroscopic Data for Methyl Sinapate



Wavenumber (cm <sup>-1</sup> )	Description of Vibration	
3528	O-H stretching	
3004	C-H aromatic stretching	
2949	C-H aliphatic stretching	
1709	C=O ester stretching	
1634	C=C stretching	
1602, 1515	Aromatic ring C=C stretching	
1427	C-H bending	
1334	C-O stretching	
1111	O-CH₃ stretching	
980	=C-H out-of-plane bending (trans)	

Table 4: Mass Spectrometry Data for Methyl Sinapate

m/z	Relative Intensity (%)	Proposed Fragment
238	100	[M]+
207	75	[M - OCH₃] <sup>+</sup>
192	20	[M - OCH3 - CH3]+
179	15	[M - COOCH₃]+
148	10	[M - COOCH3 - OCH3]+
121	8	[C7H5O2] <sup>+</sup>
77	5	[C <sub>6</sub> H <sub>5</sub> ]+

## **Experimental Protocols**

The following protocols provide a general methodology for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation



used.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra of **methyl sinapate** for structural elucidation.

#### Materials and Equipment:

- Methyl sinapate sample
- Deuterated chloroform (CDCl<sub>3</sub>) with tetramethylsilane (TMS) as an internal standard
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz)

#### Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of methyl sinapate in 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the CDCl<sub>3</sub>.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Tune the probe for both <sup>1</sup>H and <sup>13</sup>C frequencies.
- ¹H NMR Acquisition:
  - Acquire the <sup>1</sup>H NMR spectrum using a standard pulse sequence.
  - Typical parameters include a spectral width of 12-16 ppm, a pulse width of 90°, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.



- <sup>13</sup>C NMR Acquisition:
  - Acquire the <sup>13</sup>C NMR spectrum using a proton-decoupled pulse sequence.
  - Typical parameters include a spectral width of 200-220 ppm, a pulse width of 90°, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of <sup>13</sup>C.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase the spectra and perform baseline correction.
  - Reference the spectra to the TMS signal at 0.00 ppm for both <sup>1</sup>H and <sup>13</sup>C.
  - Integrate the peaks in the ¹H spectrum and identify the chemical shifts, multiplicities, and coupling constants.
  - Identify the chemical shifts of the peaks in the <sup>13</sup>C spectrum.

## Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of **methyl sinapate** to identify its functional groups.

Materials and Equipment:

- Methyl sinapate sample
- Potassium bromide (KBr), spectroscopy grade
- · Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:



- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of methyl sinapate with approximately 100-200 mg of dry
     KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.
  - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Spectrum Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty sample holder.
  - Acquire the sample spectrum over a range of 4000-400 cm<sup>-1</sup>.
  - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- · Data Processing:
  - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Identify and label the major absorption bands in the spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **methyl sinapate**.

Materials and Equipment:

- Methyl sinapate sample
- Methanol or other suitable solvent, HPLC grade
- Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization ESI or Electron Ionization - EI)

Procedure:



#### Sample Preparation:

 Prepare a dilute solution of methyl sinapate (e.g., 1-10 μg/mL) in a suitable solvent like methanol.

#### Instrument Setup:

- Calibrate the mass spectrometer using a standard calibration compound.
- Set the parameters for the ion source (e.g., for ESI: capillary voltage, cone voltage, desolvation gas flow, and temperature; for EI: ionization energy).
- Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-500 amu).

#### Data Acquisition:

- Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., LC-MS or GC-MS).
- Acquire the mass spectrum.

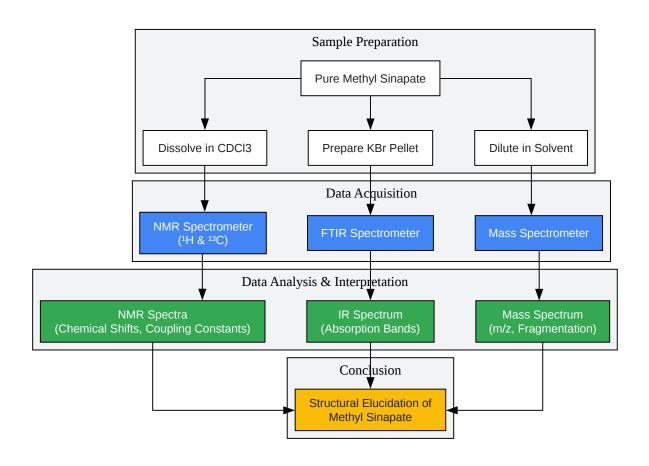
#### Data Analysis:

- Identify the molecular ion peak ([M]+ or [M+H]+, etc.).
- Identify the major fragment ions and propose their structures based on the mass differences from the molecular ion and other fragments.
- Determine the relative intensities of the observed peaks.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **methyl sinapate**.





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#### Workflow for Spectroscopic Analysis

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